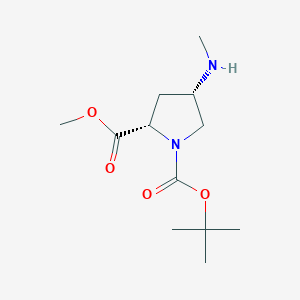1-tert-Butyl 2-methyl (2S,4S)-4-(methylamino)pyrrolidine-1,2-dicarboxylate
CAS No.: 937799-61-6
Cat. No.: VC3297730
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 937799-61-6 |
|---|---|
| Molecular Formula | C12H22N2O4 |
| Molecular Weight | 258.31 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S,4S)-4-(methylamino)pyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13-4)6-9(14)10(15)17-5/h8-9,13H,6-7H2,1-5H3/t8-,9-/m0/s1 |
| Standard InChI Key | XQSHCFQFHCVQLK-IUCAKERBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)NC |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NC |
Introduction
Structural Characteristics and Properties
Molecular Structure
1-tert-Butyl 2-methyl (2S,4S)-4-(methylamino)pyrrolidine-1,2-dicarboxylate contains a five-membered pyrrolidine ring with specific stereochemistry at the 2 and 4 positions. The structure features a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom (position 1), a methyl ester at position 2, and a methylamino group at position 4. The (2S,4S) designation indicates specific spatial arrangements of these substituents, determining the compound's three-dimensional configuration and potential biological activity.
The compound shares structural similarities with several related derivatives, including 1-(tert-Butyl) 2-methyl (2S,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate, which differs only in the stereochemistry at position 4 . This close relationship allows for reasonable inferences about its physicochemical characteristics.
Physicochemical Properties
Based on analysis of structurally related compounds, the following physicochemical properties can be established:
The compound's moderate lipophilicity (XLogP3-AA ≈0.8) suggests reasonable membrane permeability while maintaining sufficient water solubility, properties that are favorable for potential drug development applications. The presence of both hydrogen bond donors and acceptors enables it to participate in various intermolecular interactions.
Synthetic Methodologies
Stereochemical Considerations
The stereoselective synthesis of the (2S,4S) configuration requires careful control of reaction conditions. Several approaches can be employed:
-
Starting with naturally occurring proline derivatives that already possess the desired stereochemistry at position 2
-
Using asymmetric catalysis to control the introduction of substituents
-
Employing stereoselective reduction or addition reactions
-
Separation of diastereomers at appropriate synthetic stages
The synthesis of related compounds like 1-tert-Butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate provides insights into potential pathways, with the methylamino derivative potentially accessible through selective N-methylation of the amino precursor .
Reactivity Profile
Functional Group Reactivity
The compound contains several reactive functional groups that determine its chemical behavior:
-
The tert-butyl carbamate (Boc) group is acid-labile and can be selectively cleaved under acidic conditions
-
The methyl ester can undergo hydrolysis, transesterification, or reduction
-
The secondary methylamino group can participate in numerous transformations including alkylation, acylation, and oxidation
This reactivity profile is similar to that observed in related compounds such as 1-(tert-Butyl) 2-methyl (2R,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate, where the hydroxymethyl group exhibits characteristic reactivity .
Conformational Dynamics
The pyrrolidine ring exists in envelope conformations with the N-Boc group influencing the ring puckering. NMR studies of related compounds suggest that the bulky tert-butyl group restricts rotation around the N-C bond, potentially leading to observable rotamers at room temperature. This conformational behavior affects the compound's three-dimensional presentation of functional groups, which is crucial for molecular recognition in biological systems.
Applications in Chemical Research
Synthetic Building Blocks
The compound serves as a valuable building block in organic synthesis due to its:
-
Well-defined stereochemistry that can be transferred to more complex structures
-
Orthogonally protected functional groups allowing selective transformations
-
Potential for further derivatization through the methylamino group
Similar compounds in this class have been utilized in the synthesis of complex natural products and pharmaceutical intermediates. For example, related pyrrolidine-1,2-dicarboxylates have been employed as chiral scaffolds in the development of enzyme inhibitors and receptor modulators .
Medicinal Chemistry Applications
The structural features of 1-tert-Butyl 2-methyl (2S,4S)-4-(methylamino)pyrrolidine-1,2-dicarboxylate make it potentially valuable in medicinal chemistry:
-
The pyrrolidine core is a privileged structure found in numerous bioactive compounds
-
The stereochemistry at positions 2 and 4 can influence binding to biological targets
-
The methylamino group provides a handle for further derivatization
-
The carboxylate groups can participate in hydrogen bonding with biological targets
Compounds with similar structural features have shown promise as enzyme inhibitors, particularly those targeting proteases and peptidases relevant to various disease states.
Comparative Analysis with Structural Analogs
Structural Variations and Properties
The table below compares key structural analogs and their properties:
This comparative analysis reveals the structural diversity within this family of compounds and highlights how subtle modifications affect physicochemical properties and potential applications.
Analytical Characterization
Spectroscopic Profile
Spectroscopic techniques provide essential tools for characterizing this compound:
-
NMR Spectroscopy: Expected to show characteristic signals for the pyrrolidine ring protons, with distinctive coupling patterns reflecting the (2S,4S) stereochemistry. The methylamino group would appear as a doublet (for the N-H) coupled to a singlet (for the methyl).
-
Mass Spectrometry: Should exhibit a molecular ion peak around m/z 258, with fragmentation patterns including loss of the tert-butyl group (M-57) and cleavage adjacent to the carbamate group.
-
Infrared Spectroscopy: Would display characteristic absorptions for carbamate and ester carbonyls (1700-1750 cm⁻¹), as well as N-H stretching from the methylamino group (3300-3400 cm⁻¹).
This spectroscopic fingerprint allows for unambiguous identification and quality assessment of the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume